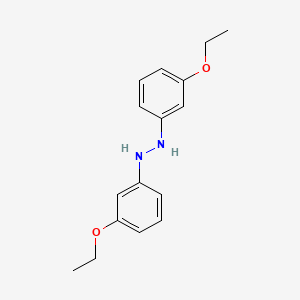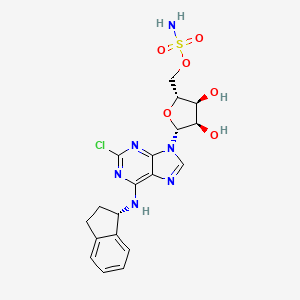
((2R,3S,4R,5R)-5-(2-chloro-6-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ((2R,3S,4R,5R)-5-(2-chloro-6-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base linked to a tetrahydrofuran ring, which is further connected to a sulfamate group. The presence of multiple chiral centers and functional groups makes it an interesting subject for chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(2-chloro-6-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the indene moiety through a nucleophilic substitution reaction. The tetrahydrofuran ring is then constructed via a cyclization reaction, and the final step involves the addition of the sulfamate group under mild conditions to avoid degradation of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors for precise control of reaction conditions, as well as purification techniques such as chromatography and crystallization to isolate the desired product.
化学反応の分析
Types of Reactions
((2R,3S,4R,5R)-5-(2-chloro-6-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the tetrahydrofuran ring can be oxidized to form ketones or aldehydes.
Reduction: The chlorinated purine base can be reduced to form a dechlorinated derivative.
Substitution: The chloro group on the purine base can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while substitution of the chloro group can produce a variety of substituted purine derivatives.
科学的研究の応用
((2R,3S,4R,5R)-5-(2-chloro-6-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s ability to interact with nucleic acids makes it a candidate for studies on DNA and RNA binding.
Medicine: Its structural similarity to certain antiviral and anticancer agents suggests potential therapeutic applications.
Industry: The compound’s unique chemical properties could be exploited in the development of new materials or catalysts.
作用機序
The mechanism by which ((2R,3S,4R,5R)-5-(2-chloro-6-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate exerts its effects is likely related to its interaction with biological macromolecules. The purine base can form hydrogen bonds with nucleic acids, while the indene moiety may interact with hydrophobic pockets in proteins. The sulfamate group can participate in covalent modifications of enzymes, potentially inhibiting their activity.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Cladribine: A synthetic purine analog used in the treatment of certain cancers.
Indinavir: An antiviral drug with an indene moiety similar to that in the compound.
Uniqueness
The uniqueness of ((2R,3S,4R,5R)-5-(2-chloro-6-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate lies in its combination of a purine base, an indene moiety, and a sulfamate group, which together confer distinct chemical and biological properties not found in other compounds.
特性
分子式 |
C19H21ClN6O6S |
|---|---|
分子量 |
496.9 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-[2-chloro-6-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C19H21ClN6O6S/c20-19-24-16(23-11-6-5-9-3-1-2-4-10(9)11)13-17(25-19)26(8-22-13)18-15(28)14(27)12(32-18)7-31-33(21,29)30/h1-4,8,11-12,14-15,18,27-28H,5-7H2,(H2,21,29,30)(H,23,24,25)/t11-,12+,14+,15+,18+/m0/s1 |
InChIキー |
ICVINJWKAAGGFN-URQYDQELSA-N |
異性体SMILES |
C1CC2=CC=CC=C2[C@H]1NC3=C4C(=NC(=N3)Cl)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)COS(=O)(=O)N)O)O |
正規SMILES |
C1CC2=CC=CC=C2C1NC3=C4C(=NC(=N3)Cl)N(C=N4)C5C(C(C(O5)COS(=O)(=O)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


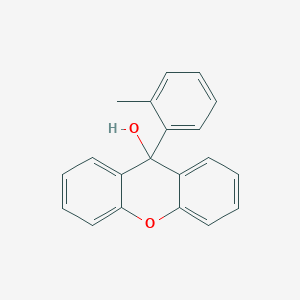
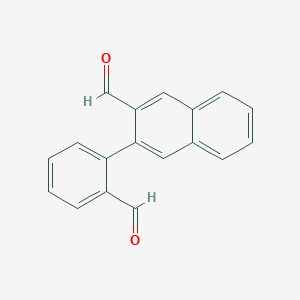
![Pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B14745196.png)

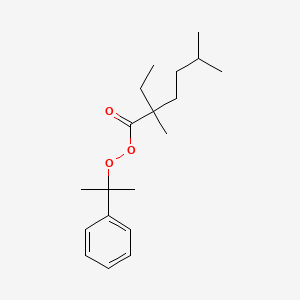
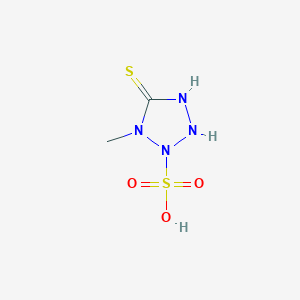
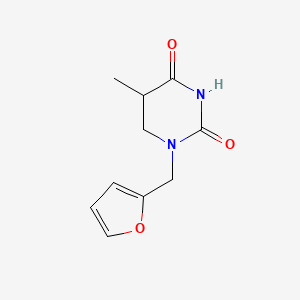

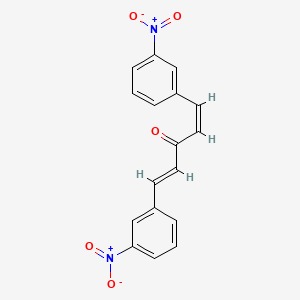
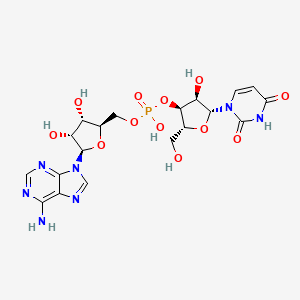
![7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one](/img/structure/B14745251.png)
![2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide](/img/structure/B14745257.png)
![N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide](/img/structure/B14745269.png)
